molecular formula C19H24N2OS B4831337 1-BENZOTHIOPHEN-3-YL(4-CYCLOHEXYLPIPERAZINO)METHANONE

1-BENZOTHIOPHEN-3-YL(4-CYCLOHEXYLPIPERAZINO)METHANONE

Cat. No.: B4831337
M. Wt: 328.5 g/mol
InChI Key: RMGYBEOFPREEMF-UHFFFAOYSA-N
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Description

1-BENZOTHIOPHEN-3-YL(4-CYCLOHEXYLPIPERAZINO)METHANONE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a benzothiophene moiety linked to a cyclohexylpiperazine group via a methanone bridge

Preparation Methods

The synthesis of 1-BENZOTHIOPHEN-3-YL(4-CYCLOHEXYLPIPERAZINO)METHANONE can be achieved through various synthetic routes. One common method involves the reaction of benzothiophene derivatives with cyclohexylpiperazine under specific conditions. The process typically includes:

    Starting Materials: Benzothiophene derivatives and cyclohexylpiperazine.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium or copper salts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-BENZOTHIOPHEN-3-YL(4-CYCLOHEXYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methanol group.

    Hydrolysis: The methanone bridge can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper salts), and specific temperature and pressure settings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-BENZOTHIOPHEN-3-YL(4-CYCLOHEXYLPIPERAZINO)METHANONE involves its interaction with molecular targets such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction is mediated by electrostatic and hydrophobic interactions between the compound and the receptor binding site .

Comparison with Similar Compounds

1-BENZOTHIOPHEN-3-YL(4-CYCLOHEXYLPIPERAZINO)METHANONE can be compared with other benzothiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct pharmacological and chemical properties.

Properties

IUPAC Name

1-benzothiophen-3-yl-(4-cyclohexylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c22-19(17-14-23-18-9-5-4-8-16(17)18)21-12-10-20(11-13-21)15-6-2-1-3-7-15/h4-5,8-9,14-15H,1-3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGYBEOFPREEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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